2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) is a chemical compound with the molecular formula and a molecular weight of 190.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in cancer research, due to its antitumor properties. The compound is classified under heterocyclic compounds and contains both a benzothiazole moiety and a nitrile functional group, which contribute to its reactivity and biological activity.
The synthesis of 2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) can be accomplished through several methods. A common approach involves the cyclization of 2-aminothiophenol with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions typically require controlled temperatures and specific solvents to facilitate the formation of the benzothiazole ring structure.
The synthesis process may include:
The molecular structure of 2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) features a benzothiazole ring with a hydroxyl group at the 6-position and a methyl group at the 4-position. The presence of the carbonitrile group at the 2-position enhances its reactivity.
InChI=1S/C9H6N2OS/c1-5-2-6(12)3-7-9(5)11-8(4-10)13-7/h2-3,12H,1H3
LBHNLZNMCBRODN-UHFFFAOYSA-N
2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) is involved in several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) primarily relates to its antitumor activity. The compound is believed to inhibit key enzymes and signaling pathways essential for tumor cell proliferation and survival. This inhibition leads to reduced tumor growth and may induce apoptosis (programmed cell death) in cancer cells. Specific pathways targeted by this compound are still under investigation but are crucial for understanding its therapeutic potential.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which help confirm the structure and purity of synthesized compounds .
2-Benzothiazolecarbonitrile, 6-hydroxy-4-methyl-(9CI) has several significant applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7